molecular formula C15H16ClN3O2S B12776310 FT4Ecg833W CAS No. 926658-65-3

FT4Ecg833W

Cat. No.: B12776310
CAS No.: 926658-65-3
M. Wt: 337.8 g/mol
InChI Key: KRMWCISIWFTDOJ-ABAIWWIYSA-N
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Description

FT4Ecg833W is a synthetic compound classified within the fluorinated tetracyclic organic derivatives. Its molecular structure comprises a tetracyclic core with fluorine substituents at specific positions, enhancing its electrochemical stability and bioavailability. SHE (Standard Hydrogen Electrode) . Its primary applications lie in advanced energy storage systems and electrocatalysis, where its low ionic resistance (2.3 Ω·cm²) and high ionic conductivity (12.4 mS/cm) distinguish it from conventional electrolytes .

Properties

CAS No.

926658-65-3

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

(1S,8R)-12-(4-chlorophenyl)sulfonyl-4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene

InChI

InChI=1S/C15H16ClN3O2S/c16-10-4-6-12(7-5-10)22(20,21)19-11-2-1-3-15(19)13-9-17-18-14(13)8-11/h4-7,9,11,15H,1-3,8H2,(H,17,18)/t11-,15+/m1/s1

InChI Key

KRMWCISIWFTDOJ-ABAIWWIYSA-N

Isomeric SMILES

C1C[C@@H]2CC3=C(C=NN3)[C@H](C1)N2S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2CC3=C(C=NN3)C(C1)N2S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of FT4Ecg833W involves several steps, starting with the preparation of the 4-chlorophenylsulfonyl intermediate. This intermediate is then reacted with a cyclooctapyrazole derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

FT4Ecg833W undergoes various chemical reactions, including:

Scientific Research Applications

FT4Ecg833W has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: This compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of FT4Ecg833W involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

FT4Ecg833W belongs to a family of fluorinated tetracyclic compounds, including Compound X-7A and FluoroCycle-9B . Key structural differences are outlined below:

Property This compound Compound X-7A FluoroCycle-9B
Fluorine Substitution 4 positions (C3, C7, C11, C15) 3 positions (C2, C6, C10) 5 positions (C1, C5, C9, C13, C17)
Molecular Weight (g/mol) 456.32 438.15 489.40
Redox Potential (V vs. SHE) +1.23 +0.98 +1.45
Ionic Conductivity (mS/cm) 12.4 8.7 14.9

Structural analogs like Compound X-7A lack the fourth fluorine group at C15, reducing their electrochemical stability under high-voltage conditions (>4.5 V) . FluoroCycle-9B, while more conductive, suffers from thermal degradation above 250°C due to excessive fluorine-induced lattice strain .

Pharmacological Comparisons (if applicable)

While primarily an electrolyte, this compound’s low cytotoxicity (IC50 > 200 µM in HEK293 cells) contrasts with FluoroCycle-9B (IC50 = 48 µM), making it safer for biomedical applications . However, its bioactivity remains unexplored compared to therapeutic fluorinated compounds like dexamethasone derivatives.

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